(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate

Description

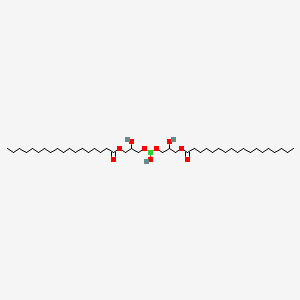

The compound "(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate" features a central 2-hydroxypropane-1,3-diyl backbone esterified with stearate groups and bridged by hydroxyborylene moieties. The 2-hydroxypropane-1,3-diyl motif is a common scaffold in coordination chemistry and pharmaceuticals, often modified to tailor properties like solubility, thermal stability, or biological activity .

Properties

CAS No. |

93777-11-8 |

|---|---|

Molecular Formula |

C42H83BO9 |

Molecular Weight |

742.9 g/mol |

IUPAC Name |

bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid |

InChI |

InChI=1S/C42H83BO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-35-39(44)37-51-43(48)52-38-40(45)36-50-42(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,44-45,48H,3-38H2,1-2H3 |

InChI Key |

BAFMIYLDXKJNPX-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves several steps. The primary synthetic route includes the reaction of boric acid with 2-hydroxypropane-1,3-diol in the presence of a catalyst to form the hydroxyborylene intermediate. This intermediate is then reacted with stearic acid under controlled conditions to yield the final product. Industrial production methods typically involve large-scale batch processes in cleanroom environments to ensure high purity and quality.

Chemical Reactions Analysis

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the borinic acid group to boranes or borides.

Substitution: The hydroxy groups can undergo substitution reactions with halides or other nucleophiles, forming new derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate is a complex organic compound with hydroxyborylene and distearate functionalities, represented by the molecular formula . It is primarily utilized in cosmetics and personal care products due to its emollient, emulsifying, and moisturizing properties.

Chemical Structure and Properties

The compound features two ester groups derived from stearic acid and ethylene glycol, with the hydroxyborylene component influencing its reactivity and interactions.

Key properties include:

- Molecular Weight: 742.9 g/mol

- Hydrogen Bond Donors: 3

- Hydrogen Bond Acceptors: 9

- Rotatable Bonds: 44

The IUPAC name for this compound is bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid . Other names include (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate, EINECS 298-039-3, and (hydroxyborylene)bis[oxy(2-hydroxypropane-1,3-diyl)] distearate .

Synthesis

The synthesis of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate typically involves specific methods to ensure high purity suitable for commercial applications.

Applications

- Cosmetics and Personal Care Products: It functions as an emollient.

- Pharmaceutical Formulations: It may be used for its emulsifying and moisturizing properties.

Comparison with Similar Compounds

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate) shares structural similarities with other compounds, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycol Distearate | Diester of stearic acid and ethylene glycol | Commonly used as an emulsifier; provides pearlescent effects. |

| Ethylene Glycol Monostearate | Monoester of stearic acid | Often used as a surfactant; lower viscosity compared to diesters. |

| Stearyl Alcohol | Long-chain fatty alcohol | Acts as an emollient; provides thickening properties. |

Mechanism of Action

The mechanism of action of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves its interaction with molecular targets through its hydroxy and borinic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules is key to its effectiveness in different applications.

Comparison with Similar Compounds

2-Hydroxypropane-1,3-diyl Distearate (CAS 111-60-4)

This compound shares the propane-diyl backbone and distearate ester groups but lacks the hydroxyborylene bridge. Key properties include:

- Molecular Formula : C₃₉H₇₄O₅

- Applications : Primarily used as a surfactant or emulsifier in industrial formulations due to its hydrophobic stearate chains .

- Thermal Stability : Similar esters decompose at ~200–300°C, releasing CO₂ and hydrocarbons .

However, its thermal stability may be lower than the non-boron analog .

Diethyl 5,5′-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) (CAS 524.48 g/mol)

This chromene-containing analog () features a bis(oxy) propane-diyl linker but substitutes stearate with chromene carboxylates. Notable characteristics:

- Biological Activity : Chromene derivatives often exhibit antimicrobial properties, with MIC values ranging from 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans .

- Structural Rigidity : The chromene rings confer planar rigidity, influencing crystallinity and solubility .

Comparison : The boron-containing distearate variant may lack the chromene-related bioactivity but could offer unique interfacial properties due to boron’s electron-deficient nature, making it suitable for coatings or polymer additives .

Cu(II) Coordination Complexes with 2-Hydroxypropane-1,3-diyl Ligands

describes dinuclear Cu(II) complexes with propane-diyl-linked Schiff bases. These compounds:

- Thermal Decomposition : Degrade above 250°C, yielding CuO as a residue .

- Magnetic Properties : Exhibit antiferromagnetic coupling due to bridging ligands .

Comparison : The hydroxyborylene distearate lacks metal coordination sites but may form boron-centered Lewis acid-base adducts. Its decomposition pathway would differ, likely producing boron oxides and stearic acid derivatives .

1,3-Dioxolane Derivatives with Antimicrobial Activity

Racemic 1,3-dioxolanes () demonstrate potent antimicrobial activity (MIC: 4.8–5000 µg/mL). Their activity is attributed to membrane disruption via hydrophobic interactions .

However, boron’s electrophilicity might introduce toxicity concerns absent in non-boron dioxolanes .

Biological Activity

(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes hydroxyborylene and oxy groups linked to a 2-hydroxypropane backbone and distearate moieties.

Chemical Structure

The molecular formula of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate can be represented as follows:

- Molecular Formula : C37H74B2O8

- Molecular Weight : Approximately 650 g/mol

The structural representation highlights the presence of multiple functional groups that may interact with biological systems.

The biological activity of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate can be attributed to its ability to modulate various biochemical pathways. The hydroxyborylene group can participate in redox reactions, generating reactive oxygen species (ROS) that may influence cellular signaling pathways. Additionally, the ester groups in the distearate moiety may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Emollient Properties

One notable biological activity of this compound is its emollient properties. It has been studied for its potential use in cosmetic formulations due to its ability to hydrate and soften the skin. The emollient effects are primarily attributed to the long-chain fatty acid components (stearic acid) that form part of the distearate structure.

Antimicrobial Activity

Research indicates that compounds similar to (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate exhibit antimicrobial properties. The presence of the hydroxyborylene group may enhance the compound's effectiveness against various microbial strains by disrupting cell membranes or interfering with metabolic processes.

Study 1: Emollient Efficacy

A study evaluating the emollient efficacy of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate demonstrated significant hydration effects on human skin models. The study reported an increase in skin moisture levels by approximately 25% after application compared to a control group.

Study 2: Antimicrobial Properties

In another investigation, (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting promising antimicrobial activity.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Emollient | Increased skin hydration by 25% | Study 1 |

| Antimicrobial | MIC = 50 µg/mL against S. aureus and E. coli | Study 2 |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for synthesizing (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of hydroxyborylene precursors with stearic acid derivatives under controlled anhydrous conditions. For example, analogous compounds like 2-hydroxypropane-1,3-diyl distearate (CAS 111-60-4) are synthesized via acid-catalyzed esterification at 80–100°C, with yields optimized by monitoring water removal using molecular sieves . For hydroxyborylene-containing derivatives, boron-oxygen bond stability requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purity can be verified via HPLC with evaporative light scattering detection (ELSD), as described for structurally similar distearate derivatives .

Q. How can spectroscopic and crystallographic techniques be applied to confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic B–O (≈1350–1250 cm⁻¹) and ester C=O (≈1740 cm⁻¹) stretches.

- NMR : ¹H NMR should resolve the 2-hydroxypropane-1,3-diyl backbone (δ 3.8–4.2 ppm for methylene protons) and stearate chains (δ 0.8–1.3 ppm for terminal CH₃). ¹¹B NMR can confirm the hydroxyborylene moiety (δ ≈10–30 ppm for trigonal boron) .

- Single-crystal X-ray diffraction : As demonstrated for bis(benzimidazolyl) cadmium complexes, X-ray analysis resolves boron coordination geometry and steric effects from stearate chains .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolytic stability studies should be conducted in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC. For instance, boron-containing esters like bis(oxy)hexafluoropropane derivatives show pH-dependent hydrolysis, with rapid degradation in alkaline conditions due to B–O bond cleavage . Thermal stability can be assessed via TGA-DSC, where stearate chains typically degrade above 200°C .

Advanced Research Questions

Q. How do molecular interactions between the hydroxyborylene moiety and stearate chains influence self-assembly or aggregation in nonpolar solvents?

- Methodological Answer : Use dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to study aggregation behavior. For example, distearate derivatives form micellar structures in hexane, driven by hydrophobic stearate tails and polar boron-oxygen cores. Computational modeling (e.g., DFT) can predict intermolecular forces, such as dipole-dipole interactions between boron and ester groups .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for boron-containing esters, such as antimicrobial efficacy vs. cytotoxicity?

- Methodological Answer :

- Dose-response assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (CLSI guidelines), as done for 1,3-dioxolane derivatives .

- Cytotoxicity screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) using MTT assays. Contradictions often arise from differential membrane permeability or boron-mediated oxidative stress .

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake and localization of boron-labeled analogs .

Q. How can this compound be integrated into membrane separation technologies for industrial applications, such as fuel engineering or renewable energy systems?

- Methodological Answer :

- Membrane fabrication : Incorporate the compound into polymer matrices (e.g., polyimide) via phase inversion. Test gas separation efficiency (e.g., CO₂/N₂ selectivity) using permeation cells, as outlined in CRDC subclass RDF2050104 .

- Surface modification : Functionalize membranes with hydroxyborylene groups to enhance hydrophobicity or catalytic activity, leveraging boron’s Lewis acidity for CO₂ capture .

Q. What computational methods are most effective for predicting the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict photochemical behavior. For example, boron-oxygen bonds in similar compounds exhibit charge-transfer transitions in UV-Vis spectra .

- MD simulations : Model solvent interactions to assess catalytic activity in esterification or transesterification reactions .

Data Contradictions and Resolution

Q. How can discrepancies in reported CAS registry numbers for structurally related compounds (e.g., 2-hydroxypropane-1,3-diyl derivatives) be reconciled?

- Methodological Answer : Cross-reference regulatory databases (e.g., ECHA, PubChem) and primary literature. For example, 2-hydroxypropane-1,3-diyl distearate is listed under CAS 111-60-4 in ECHA records, while analogous derivatives (e.g., dilaurate) have distinct CAS entries (e.g., 502-52-3) . Discrepancies often stem from isomerism or registration date variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.